7-(azepan-1-yl)-1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one 7-(azepan-1-yl)-1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one
Brand Name: Vulcanchem
CAS No.: 892759-62-5
VCID: VC8447617
InChI: InChI=1S/C28H26ClFN2O3S/c29-21-11-8-12-22(15-21)36(34,35)27-19-32(18-20-9-4-3-5-10-20)25-17-26(24(30)16-23(25)28(27)33)31-13-6-1-2-7-14-31/h3-5,8-12,15-17,19H,1-2,6-7,13-14,18H2
SMILES: C1CCCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5)F
Molecular Formula: C28H26ClFN2O3S
Molecular Weight: 525 g/mol

7-(azepan-1-yl)-1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one

CAS No.: 892759-62-5

VCID: VC8447617

Molecular Formula: C28H26ClFN2O3S

Molecular Weight: 525 g/mol

* For research use only. Not for human or veterinary use.

7-(azepan-1-yl)-1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one - 892759-62-5

Description

7-(azepan-1-yl)-1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by its unique structural features, which include an azepane ring, a benzyl group, a 3-chlorobenzenesulfonyl moiety, and a fluorinated quinoline framework. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Synthesis and Characterization

The synthesis of 7-(azepan-1-yl)-1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. These reactions may include the use of starting materials such as benzylamine, chlorobenzenesulfonyl chloride, and fluorinated intermediates. The synthesis process is often optimized to achieve high yields under mild reaction conditions.

Characterization of the compound can be performed using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity. High-performance liquid chromatography (HPLC) and UV-visible spectroscopy may also be used to assess purity and concentration during synthesis and formulation stages.

Potential Applications

7-(azepan-1-yl)-1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The quinoline framework is known for its biological activity, and the incorporation of an azepane ring and a sulfonyl group may enhance its pharmacological properties. Further research is necessary to fully elucidate its therapeutic potential and optimize its efficacy for clinical applications.

Mechanism of Action

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. The azepane ring may facilitate binding to these targets, while the sulfonyl group could participate in interactions essential for modulating biological activity. The fluorine atom may also contribute to its pharmacokinetic properties by influencing its metabolism and bioavailability.

CAS No. 892759-62-5
Product Name 7-(azepan-1-yl)-1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one
Molecular Formula C28H26ClFN2O3S
Molecular Weight 525 g/mol
IUPAC Name 7-(azepan-1-yl)-1-benzyl-3-(3-chlorophenyl)sulfonyl-6-fluoroquinolin-4-one
Standard InChI InChI=1S/C28H26ClFN2O3S/c29-21-11-8-12-22(15-21)36(34,35)27-19-32(18-20-9-4-3-5-10-20)25-17-26(24(30)16-23(25)28(27)33)31-13-6-1-2-7-14-31/h3-5,8-12,15-17,19H,1-2,6-7,13-14,18H2
Standard InChIKey PZLBARXFNLIPBZ-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5)F
Canonical SMILES C1CCCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5)F
PubChem Compound 20905317
Last Modified Aug 20 2023

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